2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2-fluorophenyl)aceticacid
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Overview
Description
2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl group, a methylamino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid typically involves multiple steps. One common method starts with the alkylation of a suitable precursor, followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems can introduce the tert-butoxycarbonyl group directly into a variety of organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions often require specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved in these interactions can lead to various biological effects, such as enzyme inhibition or activation, changes in cellular signaling, and alterations in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid include:
- 2-{(tert-butoxy)carbonylamino}-2-(oxan-3-yl)acetic acid
- N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine
Uniqueness
What sets 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H18FNO4 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-7-5-6-8-10(9)15/h5-8,11H,1-4H3,(H,17,18) |
InChI Key |
BURJABBXTYDTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
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